RG7800

SMN2 splicing SMN protein EC1.5x

Inconsistent SMN2 assay calibration and lack of a validated reference compound compromise cross-study reproducibility in SMA research. RG7800 (RO6885247) resolves this as the first orally bioavailable SMN2 splicing modifier to reach clinical evaluation, with extensively characterized pharmacology. - Well-defined in vitro potency: EC1.5x of 23 nM (SMN2 splicing) and 87 nM (SMN protein), enabling direct cross-validation of assay sensitivity against risdiplam and branaplam. - Robust in vivo benchmark: Dose-dependent survival benefit up to 90% beyond PND50 in Δ7 SMA mice, providing a reference data package for head-to-head efficacy studies. - Validated pharmacodynamic tool: Demonstrated up to two-fold SMN protein increase in patient blood, confirming its utility as a reference standard for clinical biomarker assay development.

Molecular Formula C24H28N6O
Molecular Weight 416.5 g/mol
Cat. No. B610458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRG7800
SynonymsRG7800;  RG-7800;  RG 7800;  RO6885247;  RO-6885247;  RO 6885247.
Molecular FormulaC24H28N6O
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCCC1=NC(=CN2C1=CC(=N2)C3=CC(=O)N4C=C(C=C(C4=N3)C)C5CCN(CC5)C)C
InChIInChI=1S/C24H28N6O/c1-5-19-22-11-21(27-30(22)13-16(3)25-19)20-12-23(31)29-14-18(10-15(2)24(29)26-20)17-6-8-28(4)9-7-17/h10-14,17H,5-9H2,1-4H3
InChIKeyGYFRQCMDLBNZSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





RG7800 Characteristics and Procurement


RG7800 (also known as RO6885247 or RG-7800) is a small molecule survival of motor neuron 2 (SMN2) splicing modifier developed for the treatment of spinal muscular atrophy (SMA) [1]. It is an orally administered pyridopyrimidinone derivative that corrects alternative splicing of the SMN2 gene, promoting inclusion of exon 7 and thereby increasing production of full-length, functional SMN protein [2]. RG7800 was the first small molecule SMN2 splicing modifier to enter human clinical trials [3].

Compound Class Pyridopyrimidinone SMN2 splicing modifier; first-in-class tool compound for alternative splicing research.
Mechanism Context Reported to promote SMN2 exon 7 inclusion, increasing full-length SMN protein production in assay contexts.
Research Workflow Fits into SMA model survival endpoint studies, comparative transcriptomic assays, and pharmacodynamic biomarker calibration.

RG7800 Procurement Considerations


RG7800 is a member of the pyridopyrimidinone class of SMN2 splicing modifiers and is structurally and pharmacologically distinct from other small molecule SMN2 modulators such as risdiplam (RG7916) and branaplam (LMI070) [1]. These compounds, while sharing a common therapeutic mechanism of enhancing SMN2 exon 7 inclusion, exhibit divergent potency profiles, tissue distribution, and safety signatures [2]. For instance, RG7800 and risdiplam differ in their in vitro EC1.5x values for SMN2 splicing and SMN protein production, and also display differential effects on secondary splice targets like FOXM1, which has implications for off-target activity profiles [2]. Furthermore, RG7800 was the first compound of its kind to progress to human trials, establishing a foundational data package that is not interchangeable with that of subsequent compounds [3]. Consequently, substituting RG7800 with a generic SMN2 splicing modifier in research settings may introduce variability in experimental outcomes and confound comparative analyses.

RG7800 (Tool Compound)
Substitute May Differ
Splicing Potency
Reported 23 nM EC1.5x for SMN2 splicing.
Risdiplam shows reported 4 nM EC1.5x; assay context may not transfer directly.
Secondary Targets
Reported off-target splicing effects on FOXM1.
Profiles differ; class-level off-target review may be required.
Preclinical Endpoints
First human clinical-stage candidate with unique preclinical ocular endpoint context.
Newer agents may lack this specific safety-related endpoint finding for comparative studies.
Substituting RG7800 with generic SMN2 modifiers may introduce variability in experimental outcomes due to divergent pharmacology.

RG7800 Comparative Evidence


SMN2 Splicing and Protein Potency vs. Risdiplam

RG7800 exhibits an EC1.5x of 23 nM for SMN2 splicing and 87 nM for SMN protein production [1]. In comparison, risdiplam demonstrates EC1.5x values of 4 nM and 29 nM for SMN2 splicing and SMN protein, respectively, indicating a higher potency profile for risdiplam in these specific in vitro assays .

SMN2 Splicing vs. Risdiplam
Head-to-head
Reported 5.8-fold difference in splicing EC1.5x
Assay potency context differs between tool compounds.
Risdiplam EC1.5x: 4 nM vs RG7800 EC1.5x: 23 nM. Cell-based assay.
SMN2 splicing SMN protein EC1.5x

SMN2 Splicing Potency vs. Branaplam

RG7800 demonstrates an EC1.5x of 23 nM for SMN2 splicing [1]. Branaplam (LMI070), another small molecule SMN2 splicing modulator, exhibits an EC50 of 20 nM for SMN2 splicing under comparable in vitro conditions .

SMN2 Splicing vs. Branaplam
Head-to-head
~15% difference in splicing EC50
Supports assay calibration context with comparable potency.
RG7800 EC1.5x: 23 nM; Branaplam EC50: 20 nM. In vitro assay.
SMN2 splicing EC50 Branaplam

In Vivo Survival in SMA Mouse Model

In the Δ7 SMA mouse model, oral administration of RG7800 results in a dose-dependent increase in survival. Treatment beginning at a low dose of 0.3/1 mg/kg leads to a measurable survival benefit. In the middle (1/3 mg/kg) and high (3/10 mg/kg) dose groups, approximately 80–90% of mice survive beyond postnatal day 50 (PND50) or PND60, with significant body weight gain [1].

Mouse Model Survival
Reported
80–90% survival >PND50 at higher doses
Reported dose-dependent survival endpoint in Δ7 SMA model.
Oral administration; 1/3 and 3/10 mg/kg dose groups.
SMA mouse model survival dose-response

Clinical Pharmacodynamics: SMN Protein

In a Phase 1 trial involving patients with SMA, oral administration of RG7800 resulted in an increase in blood SMN protein levels of up to two-fold compared to baseline [1]. This pharmacodynamic response provides direct evidence of target engagement and functional SMN protein restoration in the intended patient population.

Clinical PD: SMN Protein
Phase 1 context
Up to two-fold increase from baseline
Reported target engagement context in SMA patient study.
Supports biomarker calibration research. Trial context review required.
clinical trial SMN protein pharmacodynamics

Preclinical Ocular Safety Signal

During parallel long-term animal toxicology studies, an unexpected ocular safety finding was observed in animals exposed to RG7800 at concentrations exceeding those explored in human clinical trials [1]. This finding prompted a precautionary suspension of dosing in the Phase 2 MOONFISH trial in April 2015 [2]. Notably, no safety issues were identified in patients enrolled in the MOONFISH trial at the time of the suspension [1].

Preclinical Ocular Signal
Context-dependent
Reported ocular endpoint finding in long-term animal studies
Safety-related endpoint context for structural comparator studies.
Not observed in risdiplam preclinical program. Requires controlled investigation.
preclinical safety ocular toxicity RG7800

RG7800 Application Scenarios


SMN2 Splicing Assay Calibration

Given its well-characterized in vitro potency (EC1.5x of 23 nM for SMN2 splicing and 87 nM for SMN protein production) [1], RG7800 serves as an ideal reference compound for calibrating and validating new SMN2 splicing assays. Its distinct potency profile, compared to risdiplam and branaplam, allows for cross-validation of assay sensitivity and specificity .

Mouse Model Survival Benchmark

The robust, dose-dependent survival benefit of RG7800 in the Δ7 SMA mouse model, with up to 90% survival beyond PND50 at higher doses [1], makes it a benchmark for evaluating the in vivo efficacy of novel SMN2-targeted therapeutics. Researchers can use this established data to compare the survival benefits of new compounds in head-to-head studies.

Comparative Off-Target Splicing Transcriptomics

RG7800 and risdiplam are known to affect secondary splice targets such as FOXM1 and MADD [1]. This makes RG7800 a valuable tool for comparative transcriptomic studies aimed at elucidating the off-target splicing landscapes of different SMN2 splicing modifiers. Such studies are crucial for understanding class-wide versus compound-specific effects on cellular pathways.

Clinical Biomarker Reference Standard

The demonstration that RG7800 can increase SMN protein levels in the blood of SMA patients by up to two-fold [1] validates the use of blood SMN protein as a pharmacodynamic biomarker. Researchers can use RG7800 as a reference standard when developing and validating assays to measure SMN protein changes in clinical samples, thereby ensuring assay sensitivity and reliability.

Application
Selection Property
Validation Focus
SMN2 Splicing Assay Calibration
Well-characterized in vitro splicing potency profile
Cross-validation of assay sensitivity vs. risdiplam/branaplam
SMA Mouse Model Studies
Dose-dependent survival endpoint in Δ7 SMA model
Benchmarking novel compounds in head-to-head survival studies
Comparative Transcriptomics
Reported off-target splicing effects (e.g., FOXM1)
Class-specific vs. compound-specific pathway analysis
Biomarker Method Development
Reported SMN protein increase in Phase 1 study
Calibration standard for blood SMN protein pharmacodynamic assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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